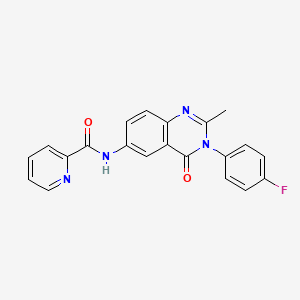

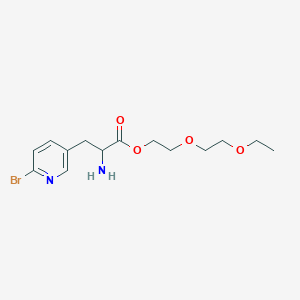

3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one, commonly referred to as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling pathways. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an important intermediate for antibiotic drugs like linezolid, have shown promising antimicrobial activity. These compounds exhibit potent activity against various bacteria and fungi, with sulfonamide derivatives notably acting as potent antifungal agents. This antimicrobial potency has been supported by molecular docking studies, indicating these compounds' potential in treating microbial infections (Janakiramudu et al., 2017).

Cytotoxic Activity for Cancer Treatment

Novel sulfonamide derivatives have been evaluated for their cytotoxic activity against breast and colon cancer cell lines, with certain compounds exhibiting potent efficacy. This suggests their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).

Anti-inflammatory and Analgesic Agents

Some quinazolinone derivatives have been synthesized for their potential anti-inflammatory and analgesic activity, indicating their applicability in managing pain and inflammation (Farag et al., 2012).

Electron Transport Materials for Fuel Cells

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their use in developing efficient fuel cells (Bae et al., 2009).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O4S/c1-2-7-26-14-21(31(28,29)16-5-3-15(23)4-6-16)22(27)17-12-18(24)20(13-19(17)26)25-8-10-30-11-9-25/h3-6,12-14H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNAYPQCCFBJNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2570727.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2570729.png)

![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)

![N-(4-ethoxyphenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2570736.png)

![N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570737.png)

![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2570738.png)